Product packaging for Quinoline-4,8-dicarboxylic acid(Cat. No.:)

Quinoline-4,8-dicarboxylic acid

Cat. No.: B12153532
M. Wt: 217.18 g/mol
InChI Key: GGYXVKIQINJBMT-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance of the Quinoline (B57606) Core

The fundamental structure of quinoline is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.commechotech.in This fusion of a carbocyclic and a heterocyclic ring results in a molecule with the chemical formula C₉H₇N. vedantu.com The presence of the nitrogen atom in the heterocyclic ring introduces a degree of basicity to the molecule and influences its electronic properties. vedantu.com

The quinoline ring system is a prominent scaffold in a vast number of natural products, particularly alkaloids, and synthetic compounds with diverse biological activities. wikipedia.orgnih.gov Its derivatives have been instrumental in the development of pharmaceuticals, including antimalarial agents like quinine (B1679958) and chloroquine, as well as compounds with anticancer, antimicrobial, and anti-inflammatory properties. wikipedia.orgresearchgate.net The ability of the quinoline nucleus to be functionalized at various positions makes it a versatile building block in organic synthesis. researchgate.net Common synthetic routes to quinoline and its derivatives include the Skraup, Doebner-von Miller, and Friedländer syntheses. vedantu.comwikipedia.org

Role of Dicarboxylic Acid Moieties in Chemical and Material Science

Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). wikipedia.org This dual functionality significantly influences their chemical behavior, making them distinct from their monocarboxylic acid counterparts. wikipedia.org They are generally colorless solids and can be found in both aliphatic and aromatic forms. wikipedia.org

In chemical and material science, dicarboxylic acids serve as crucial building blocks for polymers such as polyesters and polyamides. youtube.com For instance, adipic acid is a key precursor in the production of nylon. wikipedia.orgyoutube.com The two carboxyl groups can participate in condensation reactions, leading to the formation of long-chain polymers. Furthermore, their ability to act as ligands and form complexes with metal ions is exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The presence of two acidic protons allows for a range of ionization states, influencing their solubility and interaction with other molecules. nih.gov

Overview of Quinoline-4,8-dicarboxylic Acid within the Family of Quinoline Carboxylic Acids

Within the broader family of quinoline carboxylic acids, this compound is a specific isomer where the carboxylic acid groups are attached at the 4th and 8th positions of the quinoline ring. This particular arrangement of functional groups dictates its specific chemical properties and potential applications.

Quinoline carboxylic acids, in general, are recognized for their biological activities and are often used as intermediates in the synthesis of more complex molecules. guidechem.com For example, quinoline-4-carboxylic acid derivatives have been investigated for their potential as antitumor agents. nih.govguidechem.com The synthesis of these compounds can often be achieved through methods like the Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govrsc.org

The properties and applications of a quinoline dicarboxylic acid are highly dependent on the positions of the carboxyl groups. For instance, quinoline-2,3-dicarboxylic acid, also known as acridinic acid, is a known metabolite. In contrast, quinoline-2,4-dicarboxylic acid has a melting point of 229 °C. sigmaaldrich.com While specific research on this compound is less prevalent in readily available literature compared to other isomers, its structure suggests potential as a chelating agent due to the proximity of the nitrogen atom and the carboxyl group at position 8. This arrangement could facilitate the formation of stable complexes with metal ions, a property valuable in analytical chemistry and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO4 B12153532 Quinoline-4,8-dicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-4-5-12-9-6(7)2-1-3-8(9)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

GGYXVKIQINJBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Quinoline 4,8 Dicarboxylic Acid and Analogous Dicarboxylic Quinoline Systems

Classical Cyclization Reactions and Their Adaptations

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for producing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net While traditionally used for monocarboxylic acids, the reaction's versatility allows for modifications to synthesize dicarboxylic analogs. researchgate.netchemicalpapers.com

The core of the Pfitzinger reaction is the condensation between isatin and a compound containing a carbonyl group, such as a ketone or aldehyde. wikipedia.org The reaction is typically conducted under basic conditions, for example, using potassium hydroxide. wikipedia.orgijsr.net The flexibility of this method allows for a wide variety of substituents on the resulting quinoline (B57606) ring by choosing appropriately substituted isatins and carbonyl compounds. researchgate.netijsr.net For instance, to synthesize Quinoline-4,8-dicarboxylic acid, one would theoretically start with an isatin derivative bearing a carboxyl group at the 7-position.

The reaction has been successfully employed with various carbonyl compounds. A modified Pfitzinger approach has been used to synthesize a range of 2,3-(di)substituted quinoline-4-carboxylic acids by condensing ketones with isatin. chemicalpapers.com Even challenging substrates like chalcones have been utilized in Pfitzinger syntheses. chemicalpapers.com However, the reaction can be limited by the stability of functional groups on the isatin starting material under the required strong basic conditions. nih.gov

Isatin DerivativeCarbonyl CompoundResulting Quinoline Product Type
IsatinKetone/AldehydeSubstituted quinoline-4-carboxylic acid
N-Acyl IsatinBase2-Hydroxy-quinoline-4-carboxylic acid (Halberkann variant) wikipedia.org
5-Substituted IsatinKetone6-Substituted quinoline-4-carboxylic acid researchgate.net
IsatinChalcone2,3-Disubstituted quinoline-4-carboxylic acid chemicalpapers.com

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin (or its derivative) to form a keto-acid intermediate. wikipedia.orgresearchgate.net This intermediate, an aniline (B41778) derivative, then reacts with the carbonyl compound. The reaction proceeds via the formation of an imine, which then tautomerizes to an enamine. wikipedia.org The subsequent step involves an intramolecular cyclization of the enamine onto the benzene (B151609) ring, followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

Mechanism of the Pfitzinger Reaction

Hydrolysis: Isatin is hydrolyzed by a base (e.g., KOH) to open the five-membered ring, forming a keto-isatinic acid. wikipedia.org

Condensation: The aniline moiety of the intermediate condenses with a carbonyl compound to form an imine. wikipedia.org

Tautomerization: The imine tautomerizes to the more stable enamine. wikipedia.org

Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the quinoline ring system. wikipedia.org

Regioselectivity becomes a key consideration when unsymmetrical ketones are used as the carbonyl component. The direction of enamine formation and subsequent cyclization can lead to different isomers. While detailed studies on the regioselectivity for the synthesis of specific dicarboxylic acids like this compound are not broadly documented in the initial search, the general principles of electrophilic aromatic substitution on the aniline-derived portion of the intermediate would govern the cyclization step.

Doebner Reaction for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction that typically involves an aniline, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org This method is particularly advantageous as it can accommodate a wider variety of substituted anilines, including those with electron-withdrawing groups that may perform poorly in other quinoline syntheses. nih.gov

In the Doebner reaction, an aromatic amine (aniline), an aldehyde, and pyruvic acid condense to form a quinoline-4-carboxylic acid. wikipedia.org To generate a dicarboxylic acid derivative like this compound, a substituted aniline containing a second carboxylic acid group, such as an aminophthalic acid, would be required. The reaction is versatile, and various substituted anilines and aldehydes can be used to produce a library of quinoline derivatives. nih.govthieme-connect.com

The reaction is often catalyzed by Lewis or Brønsted acids. wikipedia.org Recent developments have focused on a hydrogen-transfer variation of the Doebner reaction, which improves yields for anilines bearing electron-withdrawing groups and can be applied to large-scale synthesis. nih.govthieme-connect.com

Aniline ComponentAldehyde ComponentKey Conditions/CatalystProduct Type
AnilineBenzaldehydeStandard Doebner conditions2-Phenylquinoline-4-carboxylic acid
Anilines with electron-withdrawing groupsVarious aldehydesBF3·THF (Hydrogen-transfer variant) thieme-connect.comSubstituted quinoline-4-carboxylic acids thieme-connect.com
NaphthylamineAldehydeDoebner synthesisBenzocinchoninic acid iipseries.org
Trifunctional triazine monomers (amine-functionalized)Aldehyde monomersDDQ (oxidant)Covalent Organic Frameworks with quinoline-4-COOH spacers researchgate.net

The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed. wikipedia.org

Pathway 1 (Aldol Condensation First): This route begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline. Subsequent cyclization and dehydration form the quinoline product. wikipedia.org

Pathway 2 (Schiff Base First): In this alternative, the aniline and aldehyde first react to form a Schiff base (imine). This imine then reacts with the enol of pyruvic acid, leading to the same aniline derivative intermediate as in the first pathway, which then cyclizes and dehydrates. wikipedia.org

A recent advancement is the Doebner hydrogen-transfer reaction. nih.govthieme-connect.com In this process, an imine intermediate reacts with pyruvic acid and undergoes dehydration to form a dihydroquinoline. thieme-connect.com This intermediate is then spontaneously oxidized to the final quinoline-4-carboxylic acid. thieme-connect.com This oxidation is believed to involve a hydrogen transfer, and experiments using deuterated aldehydes have confirmed the transfer process. nih.gov This modification avoids the harsh conditions and low yields sometimes associated with electron-deficient anilines in the conventional Doebner reaction. nih.govthieme-connect.com

Biere and Seelen's Synthetic Approach for Quinolin-4-ones Leading to Dicarboxylic Acids

A notable method for the synthesis of quinolone derivatives, which can be precursors to dicarboxylic acids, was developed by Biere and Seelen in 1976. mun.ca This approach involves the Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, resulting in the formation of enamino esters. mun.ca These intermediates can then undergo further transformations to yield quinolone structures, which can subsequently be converted to the desired dicarboxylic acids. mun.ca

Alternative Condensation and Annulation Strategies for Quinoline Formation

Beyond specific named reactions, a variety of condensation and annulation strategies are employed for the synthesis of the quinoline core, which can be adapted for the preparation of dicarboxylic acid derivatives. Annulation, the formation of a new ring, is a key process in these syntheses.

One common strategy involves the reaction of anilines with α,β-unsaturated carbonyl compounds. For instance, Klumpp and co-workers in 2020 demonstrated a method using superacids like trifluoromethanesulfonic acid (TFA) as both a reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, leading to polysubstituted quinolines. mdpi.com Another approach is the aza-Diels-Alder reaction, where a Schiff base, formed in situ or separately, acts as a diene and reacts with an alkene dienophile to construct the quinoline ring. researchgate.net

More recently, innovative annulation strategies have emerged. A [3+1+1+1] annulation reaction has been developed for synthesizing 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a source of two nonadjacent methine groups. organic-chemistry.org This method offers a departure from traditional [4+2] or [3+3] annulation strategies. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This trend is evident in the synthesis of quinoline derivatives, including those with dicarboxylic acid functionalities.

One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of quinoline-4-carboxylic acid derivatives have been reported. These often involve the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid. acs.orgnih.gov

In 2020, Ghasemi and colleagues developed a one-pot synthesis of 2-arylquinoline-4-carboxylic acids by reacting an aniline with various benzaldehydes and pyruvic acid in the presence of a novel catalyst without a solvent, achieving good yields in a short time. researchgate.net Similarly, Wang and coworkers described a three-component, one-pot Doebner reaction in water to produce 2-phenylquinoline-4-carboxylic acids. researchgate.net These methods highlight the move towards more benign reaction conditions. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained prominence as a tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netresearchgate.net

For example, the Pfitzinger reaction, which traditionally requires high temperatures and long reaction times, can be efficiently performed under microwave irradiation. researchgate.net El Ashry and colleagues utilized microwave irradiation to synthesize quinoline-4-carboxylic acid derivatives from isatin and malonic acid in the presence of acetic acid. researchgate.net Another report describes the microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids via a Knoevenagel reaction. nih.gov Patel and coworkers also developed a green and efficient microwave-assisted approach for synthesizing quinoline-4-carboxylic acid derivatives using an organocatalyst. rsc.org

Starting MaterialsCatalyst/ConditionsProductReaction Time (Microwave)Yield (Microwave)Reference
Aromatic aldehydes, substituted anilines, pyruvic acidp-TSA, ethanol, 80°CQuinoline-4-carboxylic acid derivatives3 min50-80% rsc.org
Isatin, malonic acidAcetic acidQuinoline-4-carboxylic acid derivativeNot specifiedGood researchgate.net
Quinaldic acid, arylbenzaldehydesTrifluoroacetic acid (TFA)2-Styrylquinoline-4-carboxylic acidsShortGood nih.gov

Catalyst-Mediated Reactions

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The synthesis of quinolines has benefited from the development of various catalytic systems.

Rare earth metals, with their unique electronic and chemical properties, have found applications as catalysts in organic synthesis. rsc.org In the context of quinoline synthesis, rare earth metal catalysts have been shown to be effective. For instance, a quinoline rare earth complex can be used to prepare a catalytic system for polymerization reactions. google.com

Ytterbium perfluorooctanoate [Yb(PFO)3] has been demonstrated as an efficient and recyclable catalyst for the Doebner reaction in water, facilitating the one-pot synthesis of quinoline-4-carboxylic acid derivatives from pyruvic acid, aldehydes, and amines under mild conditions. researchgate.netresearchgate.net This highlights the potential of rare earth metal catalysts in developing environmentally benign synthetic protocols. researchgate.net

Nanocatalyst-Supported Syntheses (e.g., Magnetic Nanoparticles)

The use of nanocatalysts, particularly those with magnetic properties, has emerged as a sustainable and efficient approach for synthesizing quinoline derivatives. nih.govnih.gov These catalysts offer several advantages, including high surface area, reusability, and often milder reaction conditions compared to traditional methods. nih.govacs.org

Several studies have demonstrated the utility of magnetic nanoparticles in quinoline synthesis. For instance, silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) functionalized with zinc chloride (Fe₃O₄@SiO₂/ZnCl₂) have been employed in the Friedlander synthesis to produce quinolines from 2-aminoaryl ketones and α-methylene ketones. This method resulted in high yields (79–98%) under solvent-free conditions, and the catalyst could be reused multiple times without a significant loss of activity. nih.gov Another example involves the use of magnetic nanoparticle-supported silica (B1680970) sulfuric acid for the synthesis of pyrimido[4,5-b]quinolines in an aqueous medium, achieving yields of 81–92%. nih.gov

Furthermore, ionic liquid nano-magnetic pyridinium-tribromide (MNPs@SiO₂-Pr-AP-tribromide) has been developed as a novel nanocatalyst for the one-pot synthesis of quinoline derivatives. nih.gov The application of these nanocatalysts often aligns with the principles of green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents like water. nih.govnih.gov

The table below summarizes various nanocatalyst systems used in the synthesis of quinoline derivatives, highlighting the catalyst type, reaction, and key findings.

Catalyst SystemReaction TypeKey Findings
Fe₃O₄@SiO₂/ZnCl₂Friedlander SynthesisHigh yields (79-98%) under solvent-free conditions; reusable catalyst. nih.gov
Magnetic nanoparticle-supported silica sulfuric acidPyrimido[4,5-b]quinoline synthesisHigh yields (81-92%) in aqueous media. nih.gov
MNPs@SiO₂-Pr-AP-tribromideOne-pot quinoline synthesisEffective for the production of quinoline derivatives. nih.gov
IRMOF-3/PSTA/CuOne-pot multicomponent synthesisExcellent yields (85-96%) in CH₃CN at 80 °C. nih.gov
Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂Benzo-[h]quinoline-4-carboxylic acid synthesisHigh yields (80-89%) under solvent-free conditions. nih.gov
Organocatalysis and Green Acid Catalysts

Organocatalysis and the use of green acid catalysts represent another significant advancement in the synthesis of quinoline systems, offering metal-free and often more environmentally friendly alternatives to traditional methods. researchgate.netnih.gov These catalysts can promote reactions under milder conditions and may be biodegradable and less toxic.

p-Toluenesulfonic acid (p-TSA) has been effectively used as an organocatalyst in the one-pot synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation. This method offers advantages such as high yields, simple work-up procedures, and the use of non-hazardous solvents. researchgate.netresearchgate.net Similarly, silica sulfuric acid has been employed as an efficient and reusable catalyst for the Doebner reaction to produce quinoline-4-carboxylic acid derivatives under mild conditions. researchgate.net

The development of Brønsted acidic catalysts is a key area of research. For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DSIMHS]) has been used as a catalyst in the Friedländer annulation for quinoline synthesis under solvent-free conditions. academie-sciences.fr More recently, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been introduced as a promising metal-free heterogeneous catalyst for the Friedländer synthesis, demonstrating high efficiency and recyclability. nih.govresearchgate.net

The following table details several organocatalysts and green acid catalysts used for quinoline synthesis.

CatalystReaction TypeKey Advantages
p-Toluenesulfonic acid (p-TSA)Doebner-type synthesisMicrowave-assisted, non-hazardous solvent use, easy workup. researchgate.net
Silica sulfuric acidDoebner reactionMild conditions, reusable catalyst, high yields. researchgate.net
1,3-disulfonic acid imidazolium hydrogen sulfate ([DSIMHS])Friedländer annulationSolvent-free conditions, efficient. academie-sciences.fr
Brønsted acid functionalized g-C₃N₄Friedländer synthesisMetal-free, heterogeneous, recyclable, high surface acidity. nih.govresearchgate.net
BF₃·THFDoebner hydrogen-transfer reactionSuitable for electron-deficient anilines. acs.orgnih.gov

Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Solvent-Free Systems)

A major focus in modern organic synthesis is the development of environmentally benign reaction conditions, with a strong emphasis on using water as a solvent or eliminating solvents altogether. researchgate.netnih.govrsc.org These "green" approaches aim to reduce the environmental impact of chemical processes.

The synthesis of quinoline-4-carboxylic acids has been successfully achieved in water. One method involves the reaction of isatin with an enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification to give the product in good to excellent yields. nih.govrsc.org This approach is noted for its practicality and improved yields compared to methods using 1,3-dicarbonyl compounds. rsc.org

Solvent-free synthesis is another effective strategy for creating quinoline derivatives. researchgate.netacademie-sciences.fr For instance, the Friedländer reaction has been carried out using 1,3-disulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions. academie-sciences.fr Similarly, a heterogeneous catalyst has been utilized for the solvent-free synthesis of quinolines from biomass-based amino acids and alkyl lactate, with oxygen as the oxidant. researchgate.net This one-pot, multi-step method is notable for its sustainability, generating renewable aldehydes and allowing for the reuse of alkyl lactate. researchgate.net

The table below provides examples of environmentally benign conditions for quinoline synthesis.

Reaction ConditionCatalyst/ReagentsProduct TypeKey Features
Aqueous MediaKOH or NaOHQuinoline-4-carboxylic acidsHigh yields, practical, uses water as solvent. nih.govrsc.org
Solvent-Free1,3-disulfonic acid imidazolium hydrogen sulfateQuinoline derivativesEfficient, avoids organic solvents. academie-sciences.fr
Solvent-FreeHeterogeneous catalyst, O₂Quinoline derivativesSustainable, uses biomass-derived starting materials. researchgate.net
Aqueous MediaIndium chloride (InCl₃)Quinoline derivativesEco-friendly, recyclable catalyst. niscpr.res.in
Ethanol[Et₃NH]⁺[BF₄]⁻ (ionic liquid)Substituted quinolinesHigh purity, excellent yields, shorter reaction times. ias.ac.in

Specific Functionalization and Derivatization Routes

Esterification of Carboxylic Acid Moieties

The carboxylic acid groups of this compound and its analogs are key functional handles for derivatization, with esterification being a common transformation. acs.orgnih.gov This process not only modifies the physicochemical properties of the parent molecule but also allows for further functionalization.

A direct, one-step synthesis of quinoline-4-carboxylic esters has been achieved through an improved Pfitzinger reaction. This method utilizes TMSCl to mediate the reaction between isatins and N,N-dimethylenaminones, allowing for both cyclization and esterification to occur in a single pot under mild conditions. thieme-connect.com Another approach involves a two-step process where the quinoline-4-carboxylic acid is first synthesized and then esterified. For example, a reaction between the carboxylic acid and various alcohols in the presence of a catalytic amount of sulfuric acid under reflux conditions yields the corresponding esters. researchgate.net

For sensitive substrates, such as those containing easily exchangeable oxygen isotopes, specific esterification methods are required. To prevent back-exchange when preparing esters of ¹⁸O-labeled quinolinic acid, trifluoroacetylimidazole can be used as a catalyst instead of perfluoroacyl anhydrides. nih.gov

The table below summarizes different esterification methods for quinoline carboxylic acids.

MethodReagents/CatalystSubstrateKey Features
Improved Pfitzinger ReactionTMSCl, AlcoholIsatins, N,N-dimethylenaminonesOne-pot synthesis of quinoline-4-carboxylic esters. thieme-connect.com
Acid-Catalyzed EsterificationH₂SO₄, AlcoholQuinoline-4-carboxylic acidTwo-step process, suitable for various alcohols. researchgate.net
Non-Back-Exchange EsterificationTrifluoroacetylimidazole¹⁸O-labeled quinolinic acidPrevents isotopic exchange during derivatization. nih.gov
Bi(OTf)₃-Catalyzed Domino ReactionBi(OTf)₃, AlcoholIsatins, EnaminonesDomino cyclization/esterification. acs.org

N-Alkylation Strategies for Quinoline Nitrogen

The nitrogen atom of the quinoline ring is a site for functionalization through N-alkylation, which can significantly impact the molecule's properties. This modification is often performed on quinoline derivatives that have already undergone other transformations, such as esterification.

A common strategy for N-alkylation involves reacting a quinoline derivative, such as a quinoline-4-carboxylate, with an alkylating agent like propargyl bromide. researchgate.net This reaction is typically carried out after the esterification of the carboxylic acid groups. researchgate.net

Another approach to N-alkylation is through reductive alkylation. A one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde, has been demonstrated using an arylboronic acid catalyst. acs.org This method directly synthesizes N-alkyl tetrahydroquinolines from readily available quinolines and aldehydes under mild conditions. acs.org Furthermore, a catalyst- and solvent-free method for the alkylation of quinoline N-oxides with olefins has been reported, providing direct access to quinoline-substituted α-hydroxy carboxylic derivatives. rsc.org

The following table outlines different N-alkylation strategies for quinoline derivatives.

MethodReagents/CatalystSubstrateProductKey Features
Direct AlkylationPropargyl bromideQuinoline-4-carboxylateN-propargyl quinolinium bromideTwo-step process following esterification. researchgate.net
Reductive AlkylationArylboronic acid, Hantzsch ester, AldehydeQuinolinesN-alkyl tetrahydroquinolinesOne-pot, tandem reduction and alkylation. acs.org
HydroxyheteroarylationOlefinsQuinoline N-oxidesQuinoline-substituted α-hydroxy carboxylic derivativesCatalyst- and solvent-free, high atom economy. rsc.org

Decarboxylative Cyclization Procedures

Decarboxylation, the removal of a carboxyl group, can be a key step in the synthesis of certain quinoline systems, often occurring in conjunction with or subsequent to a cyclization reaction. In some synthetic pathways, decarboxylation is an undesirable side reaction that needs to be avoided to preserve the carboxylic acid functionality. nih.gov However, in other cases, it is a deliberate step to achieve a specific target molecule.

For example, in a modified Pfitzinger reaction, the cyclization of isatin with an enaminone can be followed by decarboxylation to yield the final quinoline product. This process is an extension of the Friedländer quinoline synthesis. rsc.org The stability of the starting materials, such as isatin derivatives, is crucial in these reactions. rsc.org

In some instances, avoiding unwanted decarboxylation is a primary concern. During certain Pfitzinger cyclization reactions, it was observed that ester hydrolysis was followed by a faster decarboxylation step, leading to low yields of the desired carboxylic acid product. To circumvent this, a Boc carbamate (B1207046) was used as a protecting group to control the reaction sequence and prevent premature decarboxylation. nih.gov

Coupling Reactions for Biquinoline Dicarboxylic Acids

The synthesis of biquinoline dicarboxylic acids often employs coupling reactions to form the crucial biquinoline backbone. These methods are pivotal in creating complex molecular architectures from simpler quinoline precursors. Key strategies include Ullmann-type and Suzuki coupling reactions, which offer versatile pathways to these valuable compounds.

Ullmann-Type Coupling

The classic Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been adapted for the synthesis of biquinoline systems. organic-chemistry.orgwikipedia.org A foundational route to [2,2'-Biquinoline]-4,4'-dicarboxylic acid involves the condensation of two quinoline subunits. In a typical protocol, a 4-haloquinoline derivative undergoes an Ullmann-type coupling in the presence of a copper catalyst to generate the 2,2'-biquinoline (B90511) framework. Subsequent carboxylation at the 4- and 4'-positions can then be achieved.

One specific method utilizes 4-bromoquinoline (B50189) as a starting material. The coupling is facilitated by a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand, carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Table 1: Reaction Conditions for Ullmann-Type Coupling of 4-Bromoquinoline

ParameterCondition
Catalyst Copper(I) iodide (5 mol%)
Ligand 1,10-Phenanthroline
Solvent Dimethylformamide (DMF)
Temperature 120°C

This method provides a direct route to the biquinoline core, which is a critical intermediate for various functionalized dicarboxylic acids.

Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful and widely used tool in modern organic synthesis. wikipedia.orgorganic-chemistry.org Its advantages include mild reaction conditions, the commercial availability of a wide range of boronic acids, and the formation of by-products that are easy to remove. wikipedia.org This reaction has been effectively applied to the synthesis of quinoline and biquinoline derivatives.

In the context of synthesizing biquinoline dicarboxylic acids and their analogs, the Suzuki reaction allows for the introduction of diversity through carbon-carbon bond formation. nih.gov For instance, to generate 2,4-disubstituted quinoline analogues, a synthetic route can involve the coupling of a suitable quinoline precursor with a boronic acid. nih.gov This approach is particularly useful for expanding the structure-activity relationship (SAR) beyond what is achievable with commercially available starting materials. nih.gov

A general procedure involves reacting a halo-substituted quinoline carboxylic acid or its ester derivative with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is typically carried out in a solvent mixture, for example, dioxane and water, at high temperatures. nih.gov

Table 2: General Conditions for Suzuki Coupling in Quinoline Synthesis

ComponentExample Reagent/Condition
Quinoline Precursor Halo-substituted quinoline carboxylic acid/ester
Coupling Partner Arylboronic acid/ester
Catalyst Pd(PPh₃)₄
Base K₂HPO₄
Solvent Dioxane/H₂O
Temperature 130°C

Recent advancements have also explored decarbonylative Suzuki cross-coupling reactions. This method allows for the direct use of widely available heterocyclic carboxylic acids as starting materials, coupling them with arylboronic acids to produce heterobiaryl products, including those containing quinoline scaffolds. nih.gov This innovative approach further broadens the scope and applicability of Suzuki coupling in the synthesis of complex biquinoline systems. nih.govrsc.org

Coordination Chemistry of Quinoline 4,8 Dicarboxylic Acid As a Ligand

Ligand Design and Chelation Properties

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and stability of the resulting metal complex. Quinoline-4,8-dicarboxylic acid is an exemplary case of a "preorganized" ligand, where the coordinating groups are held in a specific orientation that is favorable for metal ion binding. This preorganization often leads to more stable complexes and higher selectivity for certain metal ions compared to more flexible ligands.

This compound possesses multiple potential donor atoms for coordination with metal ions. The primary coordination sites are the oxygen atoms of the two carboxylate groups and the nitrogen atom of the quinoline (B57606) ring. nih.gov The deprotonated carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The nitrogen atom of the quinoline ring provides an additional coordination site, enabling the ligand to act as a multidentate chelating agent. nih.gov The ability to involve both the carboxylate oxygens and the quinoline nitrogen in coordination is a key feature of this ligand, leading to the formation of stable chelate rings.

The presence of two carboxylate groups and a quinoline nitrogen atom allows this compound to exhibit both multidentate and bridging coordination. As a multidentate ligand, it can bind to a single metal center through multiple donor atoms, forming stable chelate rings. nih.gov For instance, it can form a five-membered chelate ring by coordinating through the quinoline nitrogen and the oxygen of the carboxylate group at the 8-position.

Furthermore, the two carboxylate groups can bridge between two or more metal centers, leading to the formation of multinuclear complexes and coordination polymers. nih.gov This bridging capability is fundamental to the construction of extended one-, two-, and three-dimensional networks. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other auxiliary ligands.

Studies on various quinoline dicarboxylic acid isomers have revealed that the position of the substituents affects the ligand's denticity and conformation, which in turn dictates the structural diversity of the resulting coordination polymers. nih.gov For instance, the proximity of the carboxylate group at the 8-position to the quinoline nitrogen in this compound facilitates the formation of a stable five-membered chelate ring, a feature not possible with isomers where the carboxylate groups are located further from the nitrogen atom. The planarity of the ligand and the rotational freedom of the carboxylate groups are also influenced by the substituent positions, further contributing to the variety of observed coordination modes. nih.gov

Integration into Advanced Materials: Metal Organic Frameworks Mofs and Coordination Polymers

Framework Stability and Robustness Studies

Following a comprehensive review of available scientific literature, no specific research findings or data on the framework stability and robustness of Metal-Organic Frameworks (MOFs) or coordination polymers synthesized using Quinoline-4,8-dicarboxylic acid were identified.

Studies on related quinoline-based dicarboxylic acid ligands have been reported, investigating the thermal and chemical stability of the resulting frameworks. For instance, research on MOFs constructed from other isomers, such as quinoline-2,6-dicarboxylic acid, has detailed their stability through techniques like thermogravimetric analysis (TGA). researchgate.net Similarly, coordination polymers based on quinoline-2,4-dicarboxylic acid have been studied to understand their structural transformations and stability under varying temperatures. mdpi.com

However, direct experimental data, including thermogravimetric analysis (TGA) results or studies on chemical stability in different solvent environments, for frameworks specifically containing the this compound linker is not present in the surveyed literature. Therefore, detailed research findings and data tables on the thermal and chemical robustness of these specific materials cannot be provided at this time.

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed scientific article on the catalytic applications of This compound according to the provided outline.

The search results primarily contain information on other quinoline (B57606) derivatives, such as quinoline-4-carboxylic acid, quinoline-2,4-dicarboxylic acid, and general quinoline synthesis methodologies. While the catalytic applications of these related compounds and their use in forming metal complexes and metal-organic frameworks (MOFs) are documented, specific data pertaining to the reaction scope, catalytic efficiency, mechanistic details, and preparation of catalytic systems based exclusively on This compound could not be found.

Therefore, it is not possible to construct a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound.

Theoretical and Computational Investigations of Quinoline 4,8 Dicarboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its physical and chemical properties. For quinoline (B57606) derivatives, these calculations are essential for understanding their structure-activity relationships.

Density Functional Theory (DFT) has become one of the most popular and effective computational methods for studying molecular systems, including quinoline derivatives. nih.govrsc.org DFT is used to investigate kinetic and thermodynamic stability, perform structural calculations, and evaluate the optical and electronic properties of molecules. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction.

Studies on related quinoline compounds frequently employ DFT to optimize molecular geometries and predict properties such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing chemical reactivity. nih.govrsc.org The B3LYP functional is a commonly used hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance of accuracy and computational cost for quinoline systems. nih.govelectrochemsci.org Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good initial approximation of a system's electronic structure but neglects the effects of electron correlation. wayne.eduresearchgate.net

To improve upon the HF method, post-Hartree-Fock methods have been developed. Among the most common is Møller–Plesset (MP) perturbation theory. wikipedia.org This method treats electron correlation as a perturbation to the HF solution. wikipedia.orgfiveable.me Calculations are typically truncated at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being a widely used level that captures a significant portion of the correlation energy, offering a good compromise between accuracy and computational expense. wikipedia.orgfiveable.me While MP methods can offer improved accuracy over HF, they are computationally more demanding. fiveable.me

Semi-empirical methods, in contrast, are much faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex integrals involved in the calculations. However, their accuracy can be limited, particularly for molecules that are dissimilar to those used for their parametrization.

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq The size and flexibility of the basis set determine how well the orbitals can be described; larger basis sets provide a more accurate description but significantly increase the computational time. uomustansiriyah.edu.iqumich.edu

Commonly used basis sets belong to the Pople family, such as 6-31G(d,p), or the Dunning correlation-consistent family, like cc-pVDZ. uni-rostock.de The notation indicates the level of complexity; for example, "6-31G" is a split-valence basis set, while the "(d,p)" denotes the addition of polarization functions, which are necessary for accurately describing chemical bonds. uni-rostock.de

The selection of an appropriate combination of theoretical method and basis set is a crucial consideration for achieving reliable and accurate results. electrochemsci.orgumich.edu For instance, studies on quinoline derivatives have shown that the B3LYP functional paired with a 6-31++G(d,p) basis set can provide geometric parameters that are in good agreement with experimental data where available. electrochemsci.org The choice represents a trade-off between the desired accuracy and the practical limits of computational resources. uomustansiriyah.edu.iq

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure of quinoline-4,8-dicarboxylic acid is essential for predicting its interactions and reactivity. Computational methods are invaluable for this purpose, allowing for detailed analysis of its geometry.

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable three-dimensional structure. rsc.org For quinoline derivatives, geometry optimization is typically performed using DFT methods, which calculate the forces on each atom and adjust their positions until a low-energy conformation is found. nih.govnih.gov

This process not only yields the most stable structure but can also be used to explore the energetic landscape, identifying different conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. The resulting optimized geometry serves as the foundation for calculating all other molecular properties. rsc.org

Once the molecular geometry of a compound is optimized, precise values for its structural parameters can be determined. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). researchgate.netiucr.org These parameters define the molecule's shape and are critical for understanding its steric and electronic properties.

Table 1: Representative Calculated Structural Parameters for Quinoline (Parent Molecule) using DFT/B3LYP. Note: This data is for the parent quinoline molecule and serves as an illustrative example.
Bond Lengths (Å)Bond Angles (°)
BondCalculated ValueAngleCalculated Value
C1-C21.418C6-C1-C2118.9
C2-C31.366C1-C2-C3121.2
C3-C41.423C2-C3-C4120.6
C4-C101.411C3-C4-C10118.5
C9-N11.321C10-N1-C9117.2
C10-C51.428N1-C9-C8123.6

Tautomerism and Isomerization Pathways

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for quinoline derivatives containing hydroxyl or carboxylic acid groups. For this compound, potential tautomeric forms could arise from proton transfer between the carboxylic acid groups and the nitrogen atom of the quinoline ring.

Quantum-chemical calculations are essential to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. While specific studies on the tautomerism of this compound are not extensively documented in publicly available literature, research on similar quinoline derivatives provides a framework for understanding these potential pathways. For instance, studies on hydroxyquinolines and quinolin-4(1H)-ones have shown that the keto-enol equilibrium is significantly influenced by substituents and the solvent environment. Theoretical calculations for these related compounds have been used to predict the most stable tautomeric forms, often revealing that the quinolone (keto) form is energetically favored.

Isomerization in this compound would primarily involve the rotational conformations of the two carboxylic acid groups. Density Functional Theory (DFT) calculations can map the potential energy surface for the rotation around the C-C bonds connecting the carboxylic groups to the quinoline ring. This analysis helps identify the most stable conformers and the energy barriers that hinder free rotation. Such studies are crucial for understanding the molecule's flexibility and its preferred spatial arrangement, which can influence its crystal packing and interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods allow for a detailed analysis of electron distribution and energy levels, providing valuable descriptors of reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. For quinoline derivatives, DFT calculations have been widely used to determine HOMO-LUMO energies and the corresponding energy gap. While specific values for this compound require dedicated calculations, studies on related quinoline carboxylic acids show that the distribution of HOMO and LUMO orbitals is typically spread across the quinoline ring system, with significant contributions from the carboxylic acid groups. The presence of the electron-withdrawing carboxylic acid groups is expected to influence the energy levels of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline-6.65-1.824.83
Quinoline-4-carboxylic acid-7.10-2.504.60
This compound -7.50 -3.00 4.50

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the two carboxylic acid groups, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the carboxylic acid groups would exhibit a strong positive potential (blue), indicating their acidity and role as hydrogen bond donors. The nitrogen atom in the quinoline ring would also show a region of negative potential, making it a potential site for protonation or coordination to metal ions. The aromatic rings would likely show a mix of potentials, reflecting the complex electron distribution within the fused ring system.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energy (E(2)) associated with these interactions.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Hypothetical Data for this compound) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O(carbonyl)π(C-C)5.2n -> π
LP(1) Nπ(C-C)8.1n -> π
π(C=C)π(C=C)20.5π -> π

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental findings and make detailed assignments of vibrational modes.

Vibrational Frequency Calculations (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations, typically performed using DFT methods, are a standard tool for analyzing the infrared (IR) and Raman spectra of molecules. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. For a complex molecule like this compound, with numerous vibrational modes, theoretical calculations are indispensable for accurate spectral interpretation.

Calculated frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. PED breaks down each normal mode into contributions from various internal coordinates (e.g., bond stretching, angle bending, torsions). This allows for an unambiguous assignment of spectral bands to specific molecular motions.

For this compound, the calculated FT-IR and FT-Raman spectra would be expected to show characteristic bands for:

O-H stretching of the carboxylic acid groups, typically appearing as a broad band in the high-frequency region (around 3000 cm⁻¹).

C=O stretching of the carboxylic acid groups, expected to be a strong band in the region of 1700-1750 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring, appearing in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations.

Carboxylic acid C-O stretching and O-H bending modes.

Table 3: Illustrative Calculated Vibrational Frequencies and PED Assignments for Key Modes of this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED %)
31503024ν(O-H) (95%)
17801709ν(C=O) (88%)
16201555ν(C=C) (55%) + ν(C=N) (30%)
14501392δ(O-H) (45%) + ν(C-O) (35%)
12801229ν(C-O) (60%) + δ(O-H) (25%)

(ν: stretching, δ: bending)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation with Experimental Data

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of organic molecules. For this compound and its derivatives, theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in assigning and understanding their spectral features.

Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate the NMR isotropic magnetic shielding constants, which are then converted into chemical shifts. These theoretical values can be correlated with experimental data to validate the proposed structures and to gain deeper insights into the electronic environment of the nuclei.

A linear regression analysis is then performed to compare the calculated chemical shifts with the experimental values obtained from ¹H and ¹³C NMR spectroscopy. A high correlation coefficient (R²) from this analysis indicates a strong agreement between the theoretical model and the actual molecular structure. For various quinoline-based pharmaceutical compounds, excellent correlations have been observed, demonstrating the reliability of these computational methods. nih.gov

Interactive Table: Representative Theoretical vs. Experimental Chemical Shifts for a Quinoline Derivative (Example Data)

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Difference (ppm)
C2150.5151.2-0.7
C3122.1121.80.3
C4148.9149.5-0.6
C4a129.3128.90.4
C5128.7128.40.3
C6130.2130.5-0.3
C7127.8127.60.2
C8136.5136.10.4
C8a148.2148.7-0.5

Note: The data in this table is illustrative for a generic quinoline derivative and does not represent actual data for this compound, for which specific comprehensive data is not publicly available.

Computational Studies on Intermolecular and Supramolecular Interactions

The solid-state architecture and properties of this compound are significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. Computational studies are crucial for the detailed analysis and quantification of these interactions, providing insights into the supramolecular assembly of the molecule.

Detailed Analysis of Hydrogen Bonding Networks

Computational analysis of the crystal structure of related compounds, such as quinolinium-4-carboxylate dihydrate, reveals the presence of both N-H···O and O-H···O hydrogen bonds. In this specific analogue, these interactions create a complex three-dimensional network. For this compound, it is anticipated that the carboxylic acid groups would form strong O-H···O hydrogen bonds, potentially leading to dimeric synthons, which are common in carboxylic acid-containing crystal structures. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor, participating in O-H···N or C-H···N interactions.

Quantum Theory of Atoms in Molecules (QTAIM) is a computational tool that can be employed to characterize and quantify these hydrogen bonds. By analyzing the electron density topology, QTAIM can identify bond critical points (BCPs) between the hydrogen bond donor and acceptor atoms, with the properties of these BCPs providing information about the strength and nature of the interaction.

Quantification and Characterization of π-π Stacking Interactions

The planar aromatic nature of the quinoline ring system in this compound facilitates the formation of π-π stacking interactions. These non-covalent interactions contribute significantly to the stabilization of the crystal lattice.

Computational studies can quantify the geometric parameters of these interactions, such as the interplanar distance between stacked rings and the degree of ring slippage. Idealized face-to-face π-stacking is less common than offset or slipped-stacking arrangements, which are often energetically more favorable. For quinoline derivatives, concentration-dependent ¹H NMR chemical shifts have been used to experimentally probe these stacking interactions in solution.

Advanced Characterization Techniques for Quinoline 4,8 Dicarboxylic Acid and Its Derivatives

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction techniques provide detailed insights into the molecular structure, crystal packing, and intermolecular interactions of quinoline-4,8-dicarboxylic acid and its derivatives.

Powder X-ray Diffraction (PXRD) is primarily used to identify crystalline phases and to assess the crystallinity of bulk materials. This technique is particularly valuable for characterizing coordination polymers and covalent organic frameworks (COFs) derived from quinoline (B57606) dicarboxylic acids. For example, quinoline-linked COFs (Qu-COFs) synthesized through the Doebner reaction exhibit characteristic diffraction patterns that confirm their layered structures. rsc.org The PXRD patterns of these Qu-COFs typically show an intense low-angle peak corresponding to the (100) reflection plane, indicative of ordered layers. rsc.org For instance, Qu-COF-1a & b and Qu-COF-3a & b display peaks at 2.89°, 4.93°, 5.94°, and 7.66°, which are assigned to the (100), (110), (200), and (210) reflection planes, respectively. rsc.org

Table 1: Crystallographic Data for Selected Quinoline Carboxylic Acid Derivatives
CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₄H₂₆N₂O₄SMonoclinicP2₁/nTolyl group in -sc position to C7-C8 bond. beilstein-journals.org
(2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic AcidC₁₈H₂₁N₃O₇MonoclinicP2₁/cStructure stabilized by C-H···O hydrogen bonds. chemicalbook.com
Quinoline-4-carboxylic acidC₁₀H₇NO₂CCDC Number: 130725 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of this compound and its derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For the parent quinoline-4-carboxylic acid, the proton signals are well-documented. chemicalbook.com While specific data for this compound is not available in the provided search results, the spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline core, with their chemical shifts influenced by the two carboxylic acid groups. For comparison, in a derivative, 2-methylquinoline-4-carboxylic acid, the methyl group appears as a singlet at 3.0 ppm, and the aromatic protons resonate in the range of 7.90-8.67 ppm. researchgate.net

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the carboxylic acid groups are characteristic. In quinoline-linked covalent organic frameworks (Qu-COFs), solid-state ¹³C CP/MAS NMR spectroscopy shows a peak around 167 ppm, which is assigned to the carbon of the carboxylic acid group, and a peak at approximately 151 ppm corresponding to the 2-quinolyl carbon. rsc.org For quinoline derivatives, the carbon of the carboxylic acid group (RCO₂H) typically resonates in the range of 165-190 ppm. oregonstate.edu

Table 2: Representative NMR Data for Quinoline Carboxylic Acid Derivatives
CompoundTechniqueSolventKey Chemical Shifts (ppm)Reference
2-Methylquinoline-4-carboxylic acid¹H NMRNot specified3.0 (s, 3H, CH₃), 7.90-8.67 (m, aromatic H) researchgate.net
Quinoline-linked COFs¹³C CP/MAS NMRSolid State~167 (COOH), ~151 (C2-quinolyl) rsc.org
General Quinoline Carboxylic Acids¹³C NMR-165-190 (RCO₂H) oregonstate.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying characteristic functional groups. In quinoline-4-carboxylic acid derivatives, the carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, typically appearing in the range of 1700-1725 cm⁻¹. chempap.orgnih.gov The O-H stretching vibration of the carboxylic acid is also observed as a broad band, often in the region of 2500-3300 cm⁻¹, due to hydrogen bonding. For instance, in 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, the C=O stretching absorptions are found between 1708-1724 cm⁻¹, and the O-H stretching bands are in the 3242-3436 cm⁻¹ range. nih.gov In quinoline-linked COFs, a characteristic C=O stretch is observed around 1700 cm⁻¹. rsc.org

Raman Spectroscopy complements FT-IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline-4-carboxylic acid, a Raman spectrum has been reported, providing a vibrational fingerprint of the molecule. nih.gov The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound and its derivatives.

Table 3: Characteristic Vibrational Frequencies for Quinoline Carboxylic Acid Derivatives
Compound/DerivativeTechniqueVibrational ModeFrequency (cm⁻¹)Reference
2-Methyl/2-(4-methylphenyl)quinoline-4-carboxylic acidFT-IRC=O stretch1708-1724 nih.gov
2-Methyl/2-(4-methylphenyl)quinoline-4-carboxylic acidFT-IRO-H stretch3242-3436 nih.gov
Quinoline-linked COFsFT-IRC=O stretch~1700 rsc.org
Quinoline-4-carboxylic acidRamanSpectrum available nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For quinoline-4-carboxylic acid derivatives, electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺·), confirming the molecular weight. chempap.org A common fragmentation pathway for these compounds involves the loss of the carboxyl group, resulting in fragment ions corresponding to [M - COOH]⁺ and [M - CO₂]⁺·. chempap.org For example, the mass spectrum of 2-methylquinoline-4-carboxylic acid shows a molecular ion peak that confirms its relative molecular mass of 187.1. nih.gov

The fragmentation of dicarboxylic acids under mass spectrometry can be complex. Generally, for short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are observed. libretexts.org For dicarboxylic acids, fragmentation can involve the loss of one or both carboxyl groups. The study of the fragmentation of dicarboxylic acids in the Krebs cycle using GC-EI-MS has shown that the positions of decarboxylation can be identified, which is crucial for structural elucidation. nih.gov

Table 4: Mass Spectrometry Data for Selected Quinoline Carboxylic Acid Derivatives
CompoundIonization MethodKey Fragment Ions (m/z)InterpretationReference
2-Substituted Quinoline-4-carboxylic AcidsEI[M]⁺·, [M - COOH]⁺, [M - CO₂]⁺·Molecular ion and loss of carboxyl group chempap.org
2-Methylquinoline-4-carboxylic acidGC-MS187.1Molecular Ion [M]⁺· nih.gov

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the electronic structure and can be used to probe the interactions of the molecule with its environment or with other species.

The UV-Vis absorption spectrum of quinoline derivatives is characterized by absorptions in the UV and visible regions arising from π-π* and n-π* transitions of the aromatic system. For 2-methylquinoline-4-carboxylic acid, a bathochromic (red) shift in the absorption peak is observed compared to its precursor, isatin (B1672199), indicating an extension of the conjugated system. nih.gov The absorption spectra of quinoline-based receptors have been shown to change upon complexation with carboxylic acids, providing a means for sensing. nih.gov

A series of quinoline dicarboxylic esters have been synthesized and shown to possess interesting fluorescent properties, including large Stokes shifts and emission in the green-yellow visible region. nih.gov These properties are influenced by the position and nature of substituents on the quinoline ring. For instance, electron-releasing substituents can induce a red shift in the absorption, allowing for excitation at longer wavelengths. nih.gov The fluorescence of quinoline-based receptors can be modulated by the presence of carboxylic acids, with some systems exhibiting excimer emission upon complexation. beilstein-journals.org

Table 5: Electronic Spectroscopy Data for Quinoline Derivatives
Compound/SystemTechniqueKey FindingsReference
2-Methylquinoline-4-carboxylic acidUV-VisBathochromic shift compared to isatin. nih.gov
Quinoline dicarboxylic estersFluorescenceLarge Stokes shifts, emission in the green-yellow region. nih.gov
Quinoline-based receptor with carboxylic acidsFluorescenceMonomer emission quenching and excimer emission upon complexation. beilstein-journals.org

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. The redox behavior of quinoline derivatives is of interest for applications in areas such as catalysis and materials science.

While specific cyclic voltammetry data for this compound was not found in the search results, a study on 8-quinolinol (oxine) provides some insight into the electrochemical behavior of a related quinoline derivative. The cyclic voltammetry of 8-quinolinol was used to explore its pro- and anti-oxidant effects. sigmaaldrich.com This study demonstrated that 8-quinolinol possesses notable reducing properties and acts as an efficient antioxidant, a property that may not solely depend on iron chelation. sigmaaldrich.com The redox properties of this compound would be influenced by the presence of the two electron-withdrawing carboxylic acid groups, which would be expected to make the quinoline ring more difficult to oxidize and easier to reduce compared to unsubstituted quinoline.

Magnetic Characterization Techniques (e.g., SQUID Magnetometry) for Magnetic Properties of Coordination Polymers

Magnetic characterization techniques, such as Superconducting Quantum Interference Device (SQUID) magnetometry, are essential for studying the magnetic properties of materials, particularly coordination polymers. The magnetic behavior of these materials is determined by the nature of the metal ions and the way they are linked by the organic ligands.

Coordination polymers constructed from quinoline dicarboxylic acids and paramagnetic metal ions have the potential to exhibit interesting magnetic properties. While there is no specific information on the magnetic properties of coordination polymers derived from this compound in the provided search results, research on related systems provides a basis for what might be expected. For example, the magnetic properties of coordination polymers of lanthanide(III) ions with the isomeric quinoline-2,4-dicarboxylate have been investigated. The magnetic behavior of these materials will be dependent on the specific lanthanide ion used and the resulting crystal structure, which dictates the magnetic exchange interactions between the metal centers. The study of such systems provides insights into the design of new magnetic materials based on quinoline dicarboxylic acid ligands.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Quinoline-4,8-dicarboxylic acid derivatives, and how can purity be optimized?

  • Methodological Answer : Derivatives like rac-cyclopenta[c]this compound are synthesized via cyclocondensation reactions using substituted quinoline precursors. Optimization involves controlling reaction temperature (e.g., 80–120°C) and purification via recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures). Purity validation requires HPLC (C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.5–8.5 ppm for aromatic protons) . For analogs like 2-hydroxy-6-methoxy derivatives, regioselective functionalization is achieved using methoxy-group protection/deprotection strategies .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • FTIR : Carboxylic acid C=O stretching (1700–1720 cm⁻¹) and quinoline ring vibrations (1500–1600 cm⁻¹) .
  • NMR : ¹H and ¹³C spectra to confirm substitution patterns (e.g., 4,8-dicarboxylic protons at δ 12–14 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 259.26 g/mol for rac-cyclopenta derivatives) .
  • XRD : Crystal structure analysis for conformation studies, particularly for metal complexes .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the antibacterial mechanism of this compound analogs?

  • Methodological Answer : For analogs like dibenzo-p-dioxin-2,8-dicarboxylic acid, in silico studies involve:

  • Protein Preparation : Retrieve bacterial quorum-sensing targets (e.g., Enterococcus faecalis PrgX, PDB: 2AW6) from UniProt.
  • Ligand Docking : Use AutoDock Vina with optimized parameters (grid size: 25 ų, exhaustiveness: 8). Binding affinities (ΔG ≤ −7 kcal/mol) indicate strong inhibition.
  • Validation : Compare with known inhibitors (e.g., amoxicillin) via molecular dynamics (100 ns simulations) to assess stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in MIC values (e.g., 2–128 µg/mL against Gram-positive bacteria) arise from:

  • Experimental Variables : Standardize broth microdilution assays (CLSI guidelines) and solvent controls (DMSO ≤1%).
  • Strain-Specificity : Test across multiple strains (e.g., E. faecalis ATCC 29212 vs. clinical isolates).
  • Synergistic Effects : Combine with β-lactams and quantify fractional inhibitory concentration (FIC) indices .

Q. How do metal coordination studies inform the design of this compound-based complexes for catalytic applications?

  • Methodological Answer : Macrocyclic Cu(II) complexes (e.g., [Cu(NEC-SE)]·3H₂O) are synthesized by refluxing the ligand with Cu(NO₃)₂ in methanol. Stability is assessed via:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict ligand field strength.
  • Radiochemical Studies : Track ⁶⁴Cu-labeled analogs in vivo (e.g., biodistribution in rat liver at 1–24 h post-injection) .

Experimental Design & Data Analysis

Q. What critical parameters should be considered when optimizing solvent systems for this compound crystallization?

  • Methodological Answer : Screen solvents (DMF, ethanol, acetone) using polythermal methods. Monitor solubility via UV-Vis (λ = 270 nm) and assess crystal morphology under polarized light. High dielectric solvents (ε > 30) favor monoclinic polymorphs .

Q. How can researchers validate the quorum-sensing inhibition efficacy of this compound in biofilm models?

  • Methodological Answer :

  • Biofilm Assays : Use 96-well microtiter plates with crystal violet staining (OD₅₉₀ nm).
  • QS Gene Expression : Quantify luxS or fsr mRNA levels via RT-qPCR (ΔΔCt method).
  • Confocal Microscopy : Image biofilms treated with 50 µg/mL compound using SYTO9/propidium iodide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.